(S)-1,2,3,4-Tetrahydroquinolin-3-amine

NMDA receptor glycine site antagonist chiral neuroprotection

(S)-1,2,3,4-Tetrahydroquinolin-3-amine (CAS 1379505-13-1), also referred to as (3S)-1,2,3,4-tetrahydroquinolin-3-amine, is a chiral primary amine belonging to the tetrahydroquinoline class. It features a stereocenter at the 3-position of the partially saturated quinoline ring, which critically dictates its three-dimensional orientation and, consequently, its biological interactions and synthetic utility.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B12831479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,2,3,4-Tetrahydroquinolin-3-amine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1C(CNC2=CC=CC=C21)N
InChIInChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2/t8-/m0/s1
InChIKeyFBSQFLMMNVFTRT-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1,2,3,4-Tetrahydroquinolin-3-amine Procurement Guide: Chiral Purity and Differentiation from Racemic and Aromatic Analogs


(S)-1,2,3,4-Tetrahydroquinolin-3-amine (CAS 1379505-13-1), also referred to as (3S)-1,2,3,4-tetrahydroquinolin-3-amine, is a chiral primary amine belonging to the tetrahydroquinoline class . It features a stereocenter at the 3-position of the partially saturated quinoline ring, which critically dictates its three-dimensional orientation and, consequently, its biological interactions and synthetic utility . This compound serves as a key chiral building block or intermediate for the synthesis of enantiomerically pure pharmaceuticals targeting neurological and inflammatory pathways [1]. Its procurement requires precise specification of enantiomeric purity, as the opposite enantiomer, (R)-1,2,3,4-tetrahydroquinolin-3-amine (CAS 145554-63-8), and the racemate (CAS 40615-02-9) exhibit distinct pharmacological and reactivity profiles .

Why (S)-1,2,3,4-Tetrahydroquinolin-3-amine Cannot Be Substituted by the Racemate or (R)-Enantiomer


Simplistic substitution of (S)-1,2,3,4-tetrahydroquinolin-3-amine with the racemic mixture or the (R)-enantiomer introduces profound risks in both pharmacological research and asymmetric synthesis. The chiral center at the 3-position is not inert; it dictates the compound's interaction with biological targets, such as the NMDA receptor glycine binding site, where enantiomeric pairs have demonstrated significantly divergent in vitro activities [1]. In synthetic applications, the use of an enantiomerically impure starting material leads to diastereomeric mixtures in downstream products, compromising yield, purity, and the stereochemical integrity of the final pharmaceutical agent [2]. Therefore, specifying the (S)-configuration is an absolute requirement for reproducibility and functional relevance in target-binding assays and chiral pool synthesis.

Quantitative Differentiation Evidence for (S)-1,2,3,4-Tetrahydroquinolin-3-amine


Enantiomeric Divergence in NMDA Receptor Glycine Site Antagonism

In a study of enantiomerically pure tetrahydroquinoline derivatives, the racemic compound 3c demonstrated outstanding in vivo neuroprotective activity in a rat MCAo stroke model. The isolated enantiomers, designated 3c-(+) and 3c-(-), showed a significant difference in in vitro activity at the NMDA receptor glycine binding site, although a specific IC50 ratio was not disclosed [1]. This finding underscores that the (S) and (R) forms possess non-equivalent pharmacological effects, making the selection of the correct enantiomer critical for target engagement.

NMDA receptor glycine site antagonist chiral neuroprotection

Chiral Purity Specification: Enantiomeric Excess as a Procurement Parameter

Commercial sources indicate that (S)-1,2,3,4-tetrahydroquinolin-3-amine can be produced via asymmetric hydrogenation using a chiral catalyst such as Pd/C with (R)-BINAP, achieving enantiomeric excess (ee) > 99% . In contrast, the racemate (CAS 40615-02-9) is sold with a standard purity specification of 97% chemical purity, which does not address chiral purity . An (R)-enantiomer product page describes its specific rotation but does not provide quantitative ee data, leaving researchers to independently verify chiral integrity .

enantiomeric excess asymmetric synthesis chiral building block

Differential Optical Rotation as a Purity and Identity Discriminator

The specific optical rotation is a definitive physical property distinguishing enantiomers. The (R)-enantiomer has a reported specific rotation of [α]20/D -28.0° (c = 1, MeOH) . By inference, the (S)-enantiomer will exhibit a rotation of equal magnitude but opposite sign (approximately +28.0°). The racemate, lacking net optical activity, will have a specific rotation of 0°. While the exact experimental value for the (S)-form is not independently provided in the searched sources, this class-level relationship provides a quantitative identity check upon procurement.

optical rotation chiral identity quality control

Validated Application Scenarios for (S)-1,2,3,4-Tetrahydroquinolin-3-amine


Synthesis of Enantiopure NMDA Receptor Antagonists for Stroke Research

The (S)-configured tetrahydroquinoline-3-amine scaffold is essential for constructing antagonists of the glycine binding site on the NMDA receptor, a validated target for neuroprotection following ischemic stroke. As demonstrated by Di Fabio et al., enantiomerically pure derivatives built from this core achieve the desired pharmacological profile, and the use of the racemate would dilute potency and confound in vivo efficacy results [1].

Chiral Pool Synthesis of RORγ Inverse Agonists for Oncology

The tetrahydroquinoline ring system is a privileged scaffold for retinoic acid receptor-related orphan receptor gamma (RORγ) inverse agonists, which are in development for prostate cancer immunotherapy. While the (R)-enantiomer has been explicitly characterized as a RORγ inverse agonist, the (S)-enantiomer serves as a critical control compound and a starting point for exploring stereospecificity within the binding pocket, as the opposite configuration can dramatically alter inverse agonism potency .

Asymmetric Organocatalysis and Ligand Development

The primary amine functionality and rigid chiral framework of (S)-1,2,3,4-tetrahydroquinolin-3-amine make it a valuable precursor for chiral ligands and organocatalysts. Its defined (S)-stereochemistry can be transferred to metal complexes or used to induce asymmetry in aldol and Michael addition reactions, where the enantiomeric purity (>99% ee) directly correlates with the enantioselectivity of the catalyzed process [2].

Quote Request

Request a Quote for (S)-1,2,3,4-Tetrahydroquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.